

Interpreting spectroscopic data (NMR, IR, MS) for (R)-2-Methylmorpholine characterization

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Compound of Interest

Compound Name:	(R)-2-Methylmorpholine
CAS No.:	168038-14-0; 74572-13-7; 790184-33-7
Cat. No.:	B2821071

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Comprehensive Characterization Guide: **(R)-2-Methylmorpholine**

Introduction: The Stereochemical Challenge

(R)-2-Methylmorpholine (CAS: 168038-14-0) is a critical chiral building block in the synthesis of bioactive morpholine scaffolds, including inhibitors for PI3K and other kinase targets. In drug development, the distinction between the (R)-enantiomer, its (S)-counterpart, and its regioisomer (3-methylmorpholine) is non-negotiable due to the strict requirements of structure-activity relationships (SAR).

This guide provides a technical comparison of spectroscopic methods for characterizing **(R)-2-methylmorpholine**. Unlike standard certificates of analysis that rely solely on optical rotation, this guide advocates for a triangulated spectroscopic approach (MS, IR, NMR) to ensure absolute structural and enantiomeric integrity.

Mass Spectrometry (MS): The Regioisomer Filter

Mass spectrometry is the first line of defense. While it cannot distinguish enantiomers (R vs. S), it is the most effective tool for distinguishing the 2-methyl isomer (methyl adjacent to oxygen) from the 3-methyl isomer (methyl adjacent to nitrogen).

Comparative Fragmentation Logic

Both isomers share a molecular ion (

) of 101 m/z. However, their fragmentation pathways diverge based on the stability of the resulting carbocations/iminium ions.

Feature	2-Methylmorpholine (Target)	3-Methylmorpholine (Alternative)
Structure	Methyl to Oxygen (Position 2)	Methyl to Nitrogen (Position 3)
Primary Fragmentation	-Cleavage next to N (C3-C4 bond)	-Cleavage next to N (C2-C3 bond)
Key Fragment (m/z)	m/z 70 (Loss of unit)	m/z 86 (Loss of)
Mechanism	The ring opens, often losing the oxygen-containing fragment.	The methyl group is directly to Nitrogen, favoring direct loss to form a stable iminium ion.

Application Insight: If your mass spectrum shows a dominant base peak at m/z 86 (M-15), you likely have the 3-methyl isomer, not the 2-methyl target. **(R)-2-methylmorpholine** typically exhibits a more complex fragmentation due to the methyl group being distant from the nitrogen charge center.

Infrared Spectroscopy (IR): Functional Verification

IR is a "Pass/Fail" gate. It confirms the morpholine core but is blind to chirality without specialized VCD (Vibrational Circular Dichroism) instrumentation.

- N-H Stretching: A sharp, medium band at 3300–3350 cm^{-1} (secondary amine).
- C-O-C Stretching: Strong ether bands at 1060–1150 cm^{-1} .
- Differentiation: The fingerprint region (600–1400 cm^{-1}) can distinguish 2-methyl from 3-methyl isomers, but this requires a reference standard for overlay.

Verdict: Use IR for raw material ID, but never for stereochemical release.

NMR Spectroscopy: The Gold Standard

NMR is the only technique capable of simultaneously solving the regiochemical (position of methyl) and stereochemical (R vs. S) puzzle.

Part A: 1D ^1H NMR (Regiochemistry)

The chemical environment of the methyl group confirms its position.

- 2-Methylmorpholine: The methyl doublet appears at ~1.1 ppm.^[1] The proton at C2 (methine) is deshielded by the adjacent oxygen, typically appearing downfield (~3.5–3.8 ppm) compared to a C3 proton.
- Coupling Analysis: The morpholine ring exists in a chair conformation.^{[2][3]} In **(R)-2-methylmorpholine**, the methyl group prefers the equatorial position to avoid 1,3-diaxial strain. This "locks" the ring, creating distinct coupling constants () for the axial and equatorial protons.

Part B: Chiral NMR (Stereochemistry)

Standard NMR cannot distinguish (R) from (S). To measure Enantiomeric Excess (ee), you must create a diastereomeric environment.

Comparison of Methods for ee Determination:

Method	Mechanism	Resolution	Throughput	Cost
Chiral HPLC	Physical separation on chiral stationary phase	High (Baseline separation)	Low (20-30 min/run)	High (Columns/Solvents)
CSA-NMR	Chiral Solvating Agent (e.g., (R)-BINOL or Mosher's Acid) forms transient diastereomers	Medium (Split signals)	High (5 min/run)	Low (Reagents are cheap)

Recommendation: For rapid in-process checks, use CSA-NMR. For final QC release, use Chiral HPLC.

Experimental Protocol: Chiral Purity by CSA-NMR

This protocol uses (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) as a Chiral Solvating Agent.

Materials:

- Analyte: ~5 mg of **(R)-2-methylmorpholine**.
- CSA: ~10 mg of (R)-BNP.
- Solvent:

(Chloroform-d).

Step-by-Step Workflow:

- Baseline Scan: Dissolve the analyte in

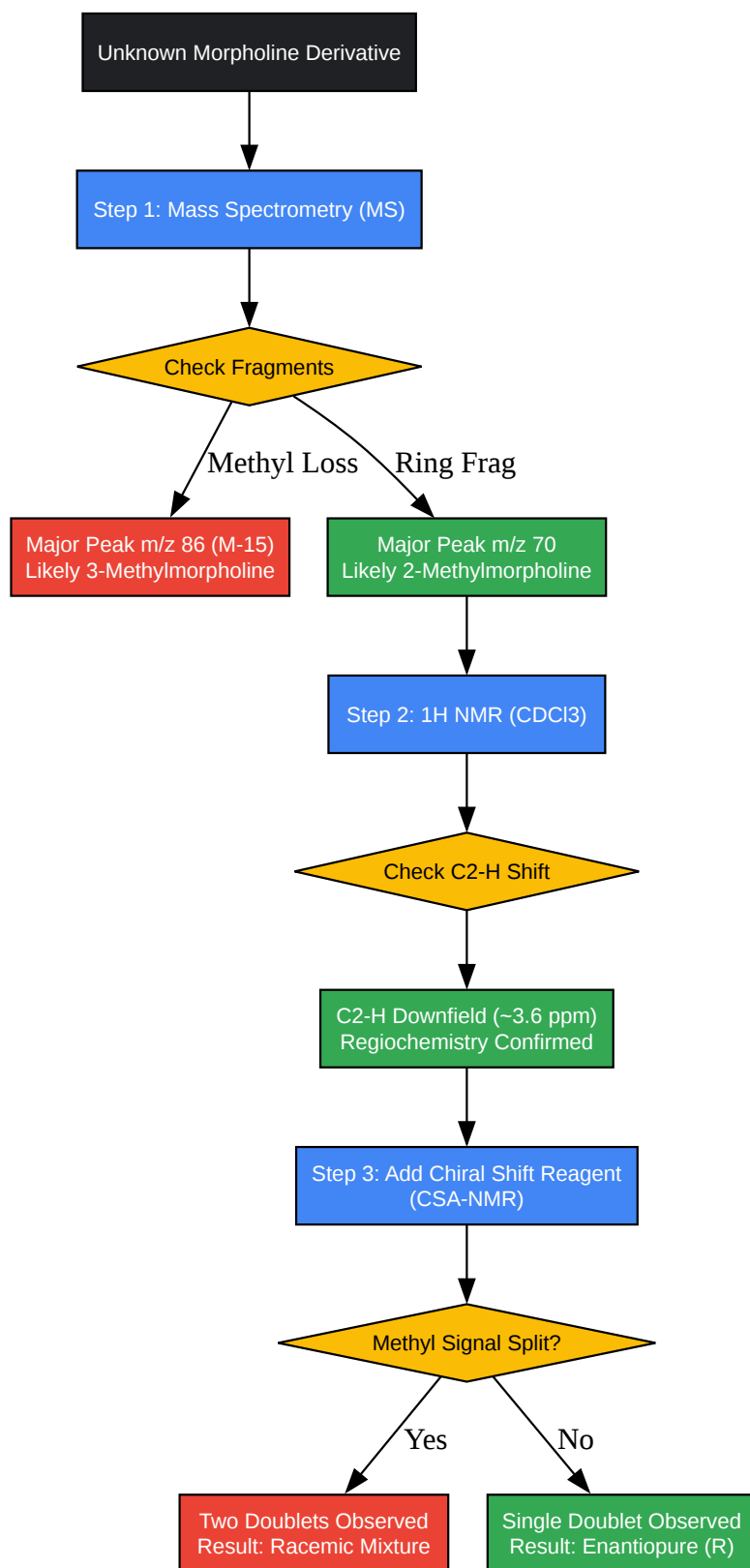
and acquire a standard ^1H NMR spectrum. Note the chemical shift of the methyl doublet (~1.1 ppm).

- Complexation: Add 2 equivalents of (R)-BNP to the NMR tube. Shake vigorously to ensure dissolution.
- Acquisition: Acquire the ^1H NMR spectrum again.
- Analysis: Zoom in on the methyl region.[4]
 - Result: The methyl signal will split into two doublets if the sample is racemic.
 - Interpretation: The chemical shift difference () between the R-R complex and the S-R complex allows for integration.[5]
 - Calculation:

Visualization of Analytical Logic

Diagram 1: Isomer Identification Decision Tree

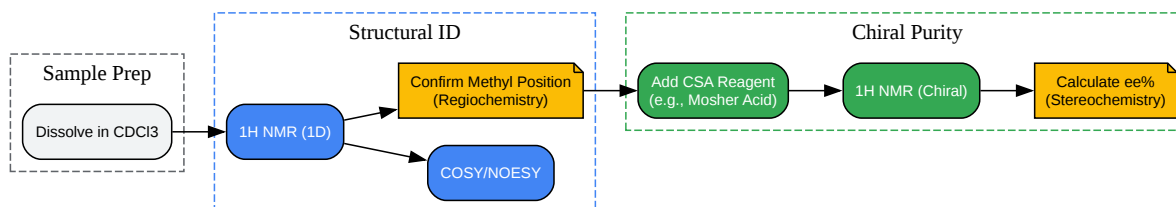
This logic gate ensures you do not misidentify the regioisomer or enantiomer.



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Caption: Decision tree for distinguishing regioisomers (2-Me vs 3-Me) and enantiomers (R vs S) using MS and NMR.

Diagram 2: NMR Characterization Workflow



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Caption: Sequential workflow for full structural validation, moving from basic connectivity to stereochemical quantification.

Summary Data Table

Parameter	(R)-2-Methylmorpholine	3-Methylmorpholine	Notes
Molecular Weight	101.15 g/mol	101.15 g/mol	Identical.
MS Base Peak	m/z 70 or 56	m/z 86 (M-15)	3-Me loses methyl easily.
¹ H NMR Methyl	~1.1 ppm (Doublet)	~1.0 ppm (Doublet)	Similar shift.
¹ H NMR Methine	C2-H: ~3.6 ppm (Deshielded by O)	C3-H: ~2.8 ppm (Shielded by N)	Key differentiator.
Chiral Discrimination	Requires CSA or Chiral HPLC	Requires CSA or Chiral HPLC	Standard NMR is insufficient.

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